molecular formula C10H13NO2 B125297 Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate CAS No. 156301-70-1

Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate

Cat. No. B125297
M. Wt: 179.22 g/mol
InChI Key: UMKBMNKOAVLDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate, also known as DMAC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of bicyclic compounds and has a unique structure that makes it suitable for a wide range of applications.

Mechanism Of Action

The mechanism of action of Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase C, an enzyme that is involved in cell signaling and regulation. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been found to bind to the nicotinic acetylcholine receptor, which is involved in the transmission of nerve impulses.

Biochemical And Physiological Effects

Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has also been found to inhibit the replication of the hepatitis C virus and the herpes simplex virus. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation and behavior.

Advantages And Limitations For Lab Experiments

Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized using standard laboratory techniques. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is also highly selective and can be used to target specific enzymes and receptors. However, Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has some limitations as well. It is highly toxic and can cause severe side effects if not handled properly. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is also expensive, and its synthesis requires specialized equipment and expertise.

Future Directions

There are several future directions for the research on Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate. One potential application is in the treatment of Alzheimer's disease and other neurological disorders. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. Another potential application is in the treatment of cancer. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to induce apoptosis in cancer cells and could be used as a chemotherapeutic agent. Finally, Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate could be used as a tool for studying the structure and function of enzymes and receptors. Its unique structure and selectivity make it an ideal candidate for this type of research.
Conclusion:
In conclusion, Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It has a unique structure and a wide range of potential applications. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been extensively studied for its antitumor, antiviral, and antimicrobial properties, as well as its potential for the treatment of Alzheimer's disease and other neurological disorders. While Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has several advantages for lab experiments, it also has some limitations, including its toxicity and cost. Researchers are constantly exploring new methods for synthesizing Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate and studying its potential applications.

Synthesis Methods

Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which is a condensation reaction between an amino acid and an aldehyde. This reaction results in the formation of a cyclic imine, which can be reduced to Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate. Another method involves the use of a palladium-catalyzed cross-coupling reaction between a brominated precursor and a nitrogen-containing heterocycle. The synthesis of Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is challenging due to its complex structure, and researchers are constantly exploring new methods to improve its yield and purity.

Scientific Research Applications

Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to have antitumor, antiviral, and antimicrobial properties. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate a potential candidate for the treatment of Alzheimer's disease and other neurological disorders.

properties

CAS RN

156301-70-1

Product Name

Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate

InChI

InChI=1S/C10H13NO2/c1-9-4-5-10(9,2)11(7-6-9)8(12)13-3/h4-7H,1-3H3

InChI Key

UMKBMNKOAVLDEB-UHFFFAOYSA-N

SMILES

CC12C=CC1(N(C=C2)C(=O)OC)C

Canonical SMILES

CC12C=CC1(N(C=C2)C(=O)OC)C

synonyms

2-Azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid, 1,5-dimethyl-, methyl ester

Origin of Product

United States

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